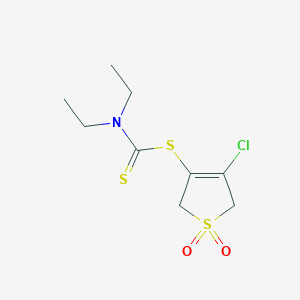
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate is a chemical compound that has been widely used in scientific research. It is also known as Chlorfenapyr and is a member of the pyrrole class of chemicals. Chlorfenapyr has been used in various fields of research, including agriculture, environmental science, and pharmacology.
作用机制
Chlorfenapyr is a pro-insecticide, which means that it is converted into an active form by the enzymes in the target insect's body. The active form of Chlorfenapyr inhibits the production of ATP, which is the energy currency of the cell. This leads to the depletion of energy reserves in the target insect, eventually causing its death. Chlorfenapyr has a slow-acting mode of action, which allows the target insect to spread the active ingredient to other members of its population, leading to a more significant impact on the pest population.
Biochemical and Physiological Effects
Chlorfenapyr has been shown to have low toxicity to mammals and birds. It is rapidly metabolized in the liver and excreted in the urine. However, it can cause skin irritation and eye irritation in humans. Chlorfenapyr has been shown to have a low potential for bioaccumulation in aquatic organisms.
实验室实验的优点和局限性
Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds. However, Chlorfenapyr can be expensive, and its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.
未来方向
Chlorfenapyr has several potential future directions in scientific research. It has been shown to have potential as an antihelminthic, and further research could explore its potential as a drug candidate for the treatment of parasitic diseases. Chlorfenapyr could also be used in combination with other insecticides to improve the efficacy of pest control measures. Finally, research could focus on developing more cost-effective synthesis methods for Chlorfenapyr to make it more accessible for scientific research.
Conclusion
Chlorfenapyr is a versatile chemical compound that has been widely used in scientific research. Its broad-spectrum activity, slow-acting mode of action, and low toxicity to mammals and birds make it an attractive option for pest control measures. Further research could explore its potential as a drug candidate for the treatment of parasitic diseases and its use in combination with other insecticides. Chlorfenapyr has several advantages for lab experiments, but its slow-acting mode of action can make it challenging to evaluate its efficacy in short-term experiments.
合成方法
The synthesis of Chlorfenapyr involves the reaction between 4-chloro-2,5-dihydrothiophene-3-carboxylic acid and diethylcarbamodithioic acid. The reaction takes place in the presence of a catalyst such as triethylamine and a dehydrating agent such as thionyl chloride. The resulting product is a yellowish-brown solid with a melting point of 100-102°C.
科学研究应用
Chlorfenapyr has been extensively used in scientific research due to its broad-spectrum activity against a wide range of pests. It has been used as an insecticide, acaricide, and nematicide in agriculture. Chlorfenapyr has also been used in environmental science to control the population of mosquitoes and other pests that transmit diseases. In pharmacology, it has been used as an antihelminthic and as a potential drug candidate for the treatment of various diseases.
属性
IUPAC Name |
(4-chloro-1,1-dioxo-2,5-dihydrothiophen-3-yl) N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClNO2S3/c1-3-11(4-2)9(14)15-8-6-16(12,13)5-7(8)10/h3-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHVKTBDLJAUHAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SC1=C(CS(=O)(=O)C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1,1-dioxido-2,5-dihydrothiophen-3-yl diethylcarbamodithioate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

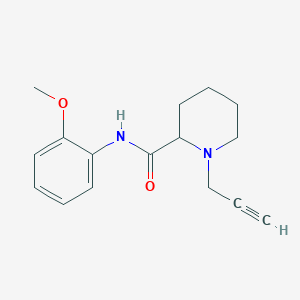

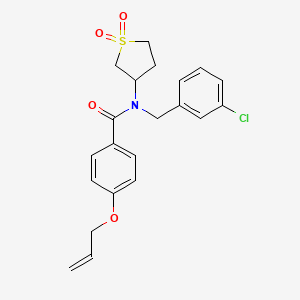
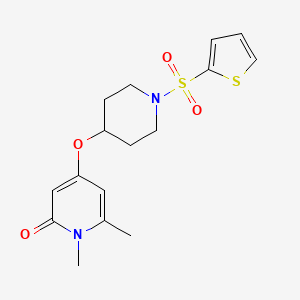
![tert-butyl 3-(8-chloro-11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)piperidine-1-carboxylate](/img/structure/B2379599.png)
![(4-Methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2379600.png)
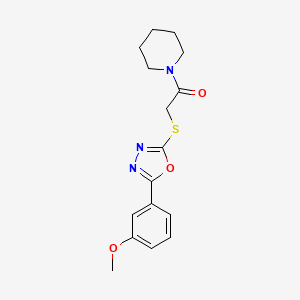
![(E)-3-(4-Fluorophenyl)-2-(4,6,7,8-tetrahydrofuro[3,2-c]azepine-5-carbonyl)prop-2-enenitrile](/img/structure/B2379603.png)
![2-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiazole-4-carboxamide](/img/structure/B2379607.png)
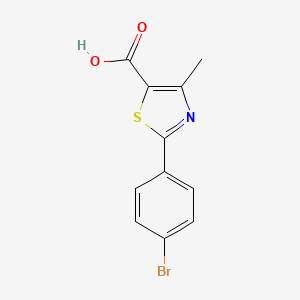
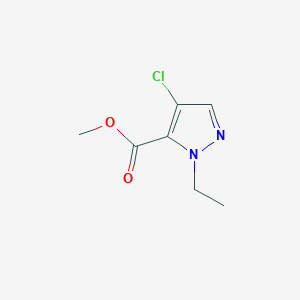
![7,8-dimethoxy-2-[(tetrahydro-2-furanylmethyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B2379615.png)
![Ethyl 4-[[2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2379616.png)
